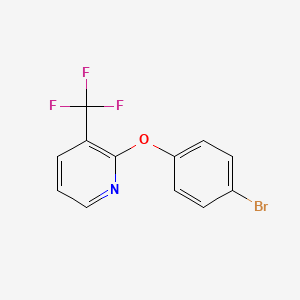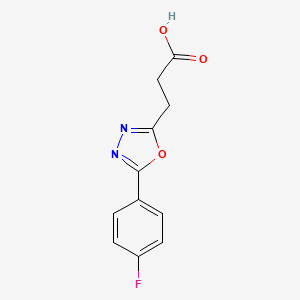
6-溴-1-(2-甲氧基乙基)-2,3-二氢-1H-吲哚-2,3-二酮
描述
6-Bromo-1-(2-methoxyethyl)-2,3-dihydro-1H-indole-2,3-dione, also known as 6-Bromo-2,3-dihydro-1H-indole-2,3-dione, is an organic compound with a molecular weight of 265.16 g/mol. It is a brominated derivative of indole-2,3-dione, a heterocyclic aromatic compound with a five-membered ring. This compound has been widely studied and has been found to have a variety of applications in the fields of chemistry, biology, and medicine.
科学研究应用
Organic Synthesis Building Blocks
This compound serves as a versatile building block in organic synthesis. Its bromo and dione functionalities make it a prime candidate for various coupling reactions, such as Suzuki-Miyaura coupling, which is pivotal in constructing complex organic frameworks . The methoxyethyl group also offers potential for selective transformations and deprotection strategies, essential in stepwise syntheses.
Medicinal Chemistry Probes
In medicinal chemistry, this indole derivative could be utilized to develop probes for biological systems. The indole core is a common motif in natural products and pharmaceuticals, and modifications at the 2,3-dione position allow for the creation of analogs with potential biological activity .
Material Science
The electronic properties of indole derivatives make them suitable for material science applications. This compound, with its specific substitutions, could be investigated for its conductive properties or as a component in organic light-emitting diodes (OLEDs), where stability and electron transport are crucial .
Catalysis
The compound’s structure suggests potential use in catalysis, particularly in asymmetric synthesis. The chiral methoxyethyl group adjacent to the indole system could induce chirality in catalytic cycles, leading to the synthesis of enantioenriched products .
Neuropharmacology
Given the indole’s resemblance to tryptophan and serotonin, there’s a possibility for this compound to serve as a lead structure in neuropharmacology. It could be used to synthesize analogs that interact with serotonin receptors or enzymes involved in neurotransmitter metabolism .
Agrochemistry
Indole derivatives are known for their role in plant growth and development. This compound could be explored for its agrochemical potential, possibly as a growth promoter or a protective agent against pathogens, owing to its structural similarity to plant auxins .
Supramolecular Chemistry
The indole dione system in this compound could form hydrogen bonds, making it a candidate for designing supramolecular structures. These structures are valuable in creating self-assembling materials and understanding molecular recognition processes .
Fluorine Chemistry
Although this compound does not contain fluorine, its reactive sites make it suitable for further functionalization, including the introduction of fluorine atoms. Fluorinated indoles are particularly interesting due to their increased lipophilicity and potential for enhanced bioactivity .
属性
IUPAC Name |
6-bromo-1-(2-methoxyethyl)indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-16-5-4-13-9-6-7(12)2-3-8(9)10(14)11(13)15/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEZPDNMEKJYPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=CC(=C2)Br)C(=O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-1-(2-methoxyethyl)-2,3-dihydro-1H-indole-2,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1516989.png)
![3-[(2-Methoxyethyl)amino]-N-methylpropanamide](/img/structure/B1516990.png)
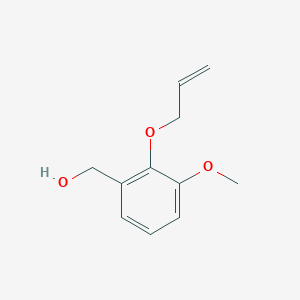
![[3-(3-Bromo-phenyl)-propyl]-methyl-amine](/img/structure/B1516994.png)
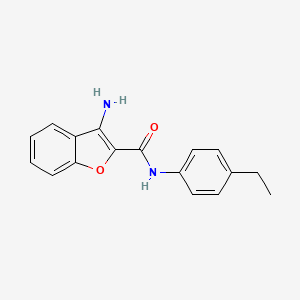
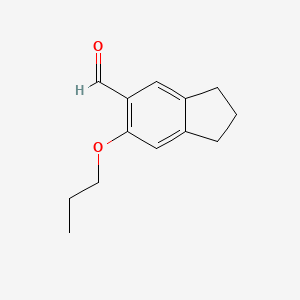
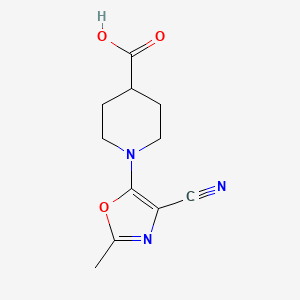
![6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1516999.png)

